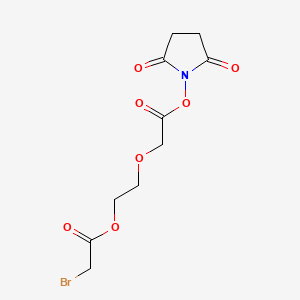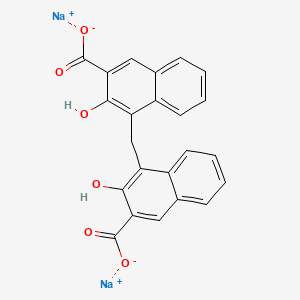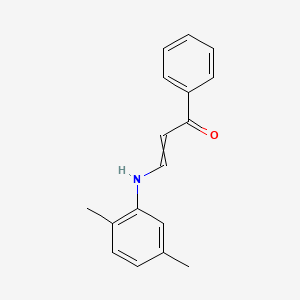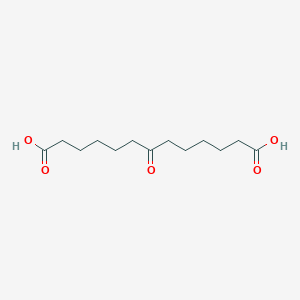
Pomalidomide-PEG2-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG2-Tos is a compound that consists of an E3 ligase ligand-linker conjugate. It is composed of a cereblon ligand conjugated to a two-unit polyethylene glycol (PEG) linker . This compound is primarily used in research settings, particularly in the development of proteolysis targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG2-Tos involves multiple stepsThe process typically involves the use of coupling agents and suitable solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for a safe operation, excellent reproducibility, and efficient process. This method involves a 3-4 step flow approach, resulting in an overall yield of 38-47% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG2-Tos undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Pomalidomide-PEG2-Tos has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein functions and interactions within cells.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Pomalidomide-PEG2-Tos exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of target proteins to the complex, resulting in their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the modulation of immune responses and the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-PEG2-Tos: Another E3 ligase ligand-linker conjugate with similar applications in PROTAC development.
Lenalidomide-PEG2-Tos: Similar to Pomalidomide-PEG2-Tos but with different pharmacological properties.
Uniqueness
This compound is unique due to its specific structure, which allows for the targeted degradation of proteins through the cereblon pathway. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C24H25N3O8S |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H25N3O8S/c1-15-5-7-16(8-6-15)36(32,33)35-14-13-34-12-11-25-18-4-2-3-17-21(18)24(31)27(23(17)30)19-9-10-20(28)26-22(19)29/h2-8,19,25H,9-14H2,1H3,(H,26,28,29) |
InChI Key |
PDJTUNUXHWLYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,5S)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate](/img/structure/B11932434.png)



![13-benzyl-N-(3-ethoxypropyl)-16-thia-2,3,4,5,7,13-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15)-pentaen-8-amine](/img/structure/B11932451.png)
![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)


